molecular formula C18H26N2O4 B2803379 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea CAS No. 1396627-71-6

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea

Cat. No. B2803379
CAS RN: 1396627-71-6
M. Wt: 334.416
InChI Key: KIFVRJJPNNUPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, a phenoxyethyl group, and a urea group .

Scientific Research Applications

Spiroacetals in Insects

Spiroacetals, including structures similar to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea, are widespread in nature and are key components in insect pheromones. For example, certain spiroacetals act as aggregation pheromones in bark beetles and as repellents in other species. Research on these compounds aids in understanding insect communication and can lead to the development of bio-based pest control strategies (Francke & Kitching, 2001).

Organic Synthesis and Material Science

Research has focused on the synthesis and characterization of novel compounds with the 1,4-dioxaspiro[4.5]decane structure for applications in creating pharmaceutical intermediates, liquid crystals, and insecticides. These efforts highlight the compound's role as a bifunctional synthetic intermediate in synthesizing a wide array of organic chemicals, showcasing its versatility and utility in organic synthesis (Zhang Feng-bao, 2006).

Potential Biolubricants

The synthesis of novel compounds derived from oleic acid, including structures similar to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea, has shown promise as potential biolubricant candidates. These compounds, synthesized via a sonochemical method, demonstrate desirable physicochemical properties, indicating their potential in sustainable lubrication applications (Kurniawan et al., 2017).

Antimicrobial Agents

The reaction of certain spiro compounds with hydrazines, hydroxylamine, urea, and thiourea derivatives has led to the synthesis of novel bispiroheterocyclic systems with antimicrobial properties. These findings suggest the potential for these compounds in developing new antimicrobial agents for medical and agricultural applications (Al-Ahmadi, 1996).

Advanced Drug Candidates

Research into 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives has identified highly potent soluble epoxide hydrolase inhibitors, showcasing their potential as orally active drug candidates for treating hypertension and chronic kidney diseases. These studies illustrate the therapeutic potential of structurally related compounds in addressing significant health challenges (Kato et al., 2013).

properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-17(19-11-12-22-15-7-3-1-4-8-15)20-13-16-14-23-18(24-16)9-5-2-6-10-18/h1,3-4,7-8,16H,2,5-6,9-14H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFVRJJPNNUPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.